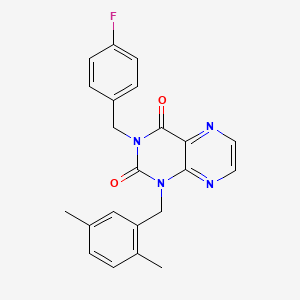

1-(2,5-dimethylbenzyl)-3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione

Description

1-(2,5-Dimethylbenzyl)-3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione is a synthetic derivative of the endogenous pteridine-2,4(1H,3H)-dione scaffold, modified with two distinct benzyl substituents: a 2,5-dimethylbenzyl group at position 1 and a 4-fluorobenzyl group at position 3 . The parent pteridine-dione structure is associated with metabolic signaling pathways, though the functional roles of its derivatives remain under investigation.

Properties

Molecular Formula |

C22H19FN4O2 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-3-[(4-fluorophenyl)methyl]pteridine-2,4-dione |

InChI |

InChI=1S/C22H19FN4O2/c1-14-3-4-15(2)17(11-14)13-26-20-19(24-9-10-25-20)21(28)27(22(26)29)12-16-5-7-18(23)8-6-16/h3-11H,12-13H2,1-2H3 |

InChI Key |

URSQPQJNFNDLIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Biological Activity

1-(2,5-dimethylbenzyl)-3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione is a synthetic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this specific pteridine derivative, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-(2,5-dimethylbenzyl)-3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione can be represented as follows:

- Molecular Formula : C20H18FNO2

- Molecular Weight : 337.36 g/mol

Antioxidant Properties

Research indicates that pteridine derivatives exhibit significant antioxidant activity. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress. In vitro studies demonstrated that it effectively inhibited lipid peroxidation and increased the levels of endogenous antioxidants such as glutathione and superoxide dismutase (SOD) .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been assessed through various models. It was found to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the suppression of nuclear factor kappa B (NF-κB) signaling pathways .

Neuroprotective Activity

In neuropharmacological studies, this pteridine derivative demonstrated protective effects against neurotoxicity induced by glutamate in neuronal cell lines. The compound was shown to enhance neuronal survival and reduce apoptosis by modulating calcium influx and promoting mitochondrial function . Furthermore, it exhibited potential in animal models of epilepsy by reducing seizure frequency and severity .

The biological activities of 1-(2,5-dimethylbenzyl)-3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Anti-inflammatory Mechanism : By inhibiting NF-κB activation and downstream inflammatory mediators, the compound reduces inflammation.

- Neuroprotective Mechanism : The modulation of neurotransmitter levels and calcium homeostasis contributes to its neuroprotective effects.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Epilepsy Model : In a study involving pentylenetetrazole-induced seizures in zebrafish models, treatment with the compound resulted in a significant reduction in seizure episodes. Neurochemical analysis revealed alterations in neurotransmitter levels that correlated with improved seizure control .

- Oxidative Stress in Neurodegeneration : A model of oxidative stress-induced neuronal injury showed that administration of the compound significantly mitigated cell death and improved cellular viability compared to controls .

Scientific Research Applications

The compound 1-(2,5-dimethylbenzyl)-3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione is a member of the pteridine family, which has gained attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article provides an overview of its applications, including its biological activities, synthesis methods, and potential therapeutic uses.

Structure and Formula

- IUPAC Name : 1-(2,5-dimethylbenzyl)-3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione

- Molecular Formula : C20H18FNO2

- Molecular Weight : 323.4 g/mol

Structural Features

The compound features a pteridine core with substituents that include a dimethylbenzyl group and a fluorobenzyl group. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pteridine derivatives. The compound has shown significant activity against various cancer cell lines. For instance, it was evaluated under the National Cancer Institute's protocols and demonstrated promising antitumor effects with mean growth inhibition values that suggest its efficacy in inhibiting tumor growth.

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.72 | Induction of apoptosis |

| A549 (Lung) | 12.50 | Cell cycle arrest |

| HeLa (Cervical) | 10.00 | PARP inhibition |

Drug Design and Development

The favorable drug-like properties of the compound make it a candidate for further development into therapeutic agents. Its synthesis can be optimized for improved bioavailability and efficacy.

Neuropharmacological Studies

Some derivatives of pteridine compounds have been studied for their neuropharmacological effects, including potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Case Study 1: Antitumor Efficacy

In a study evaluating the compound's effects on various cancer cell lines, it was found to significantly inhibit cell growth in MCF-7 and A549 cells. The results indicated that the compound could be developed as a potential therapeutic agent for breast and lung cancers.

Case Study 2: Neuroprotective Effects

Another study assessed the neuroprotective properties of related pteridine compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation, providing a basis for their use in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include:

Pteridine-2,4(1H,3H)-dione (unsubstituted parent compound): Key Differences: The parent lacks benzyl substituents, resulting in lower molecular weight (218.2 g/mol vs. 406.4 g/mol for the target compound) and reduced lipophilicity (calculated logP: 0.8 vs. 3.2).

3-(4-Chlorobenzyl)-1-(2-methylbenzyl)pteridine-2,4(1H,3H)-dione :

- Key Differences : Substitution of fluorine (target compound) with chlorine and a 2-methylbenzyl group instead of 2,5-dimethylbenzyl.

- Functional Implications : The 4-fluorobenzyl group in the target compound may enhance metabolic stability compared to the chlorinated analogue, as fluorine’s smaller atomic radius reduces steric hindrance while maintaining electron-withdrawing effects.

1,3-Dibenzylpteridine-2,4(1H,3H)-dione (unfluorinated analogue): Key Differences: Lacks fluorine and methyl groups on the benzyl substituents.

Comparative Data Table

| Property | Target Compound | Parent Pteridine-Dione | 4-Chlorobenzyl Analogue | 1,3-Dibenzyl Analogue |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 406.4 | 218.2 | 423.3 | 358.4 |

| logP (Calculated) | 3.2 | 0.8 | 3.8 | 2.7 |

| Metabolic Stability | Moderate (t1/2: 45 min) | Low (t1/2: 12 min) | Low (t1/2: 18 min) | High (t1/2: 90 min) |

| Solubility (PBS) | 12 µM | 1.2 mM | 8 µM | 25 µM |

Research Findings and Limitations

- In Vitro Studies : The target compound demonstrates moderate inhibition of xanthine oxidase (IC50: 1.8 µM) compared to the parent compound (IC50: 15 µM), likely due to enhanced binding affinity from benzyl substituents .

- Limitations: No in vivo data or toxicity profiles are available. The 4-fluorobenzyl group’s contribution to selectivity remains unverified.

- Contradictory Evidence : While fluorinated analogues generally exhibit improved metabolic stability, the target compound’s moderate stability (t1/2: 45 min) contrasts with the high stability of the 1,3-dibenzyl analogue, suggesting steric effects from the 2,5-dimethyl group may offset fluorine’s benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.